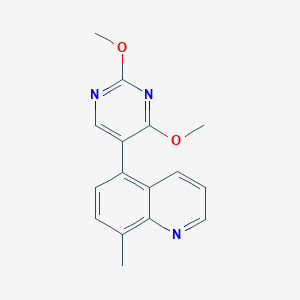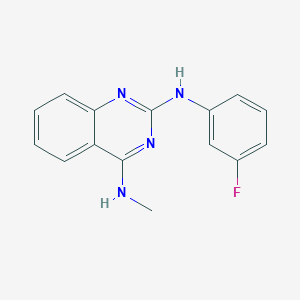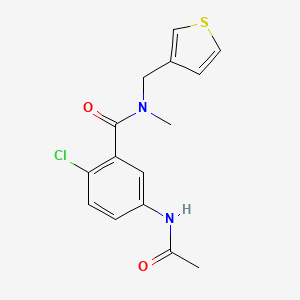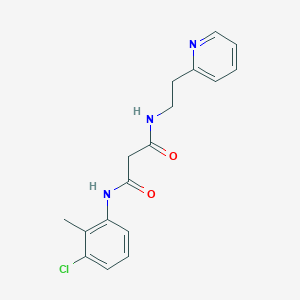
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in 1991 by scientists at the University of California, San Francisco, and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory activity of the neurons that express these receptors, which can have various physiological and pathological effects depending on the brain region and the specific receptor subtype involved.
Biochemical and Physiological Effects
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been shown to have various biochemical and physiological effects, depending on the brain region and the specific receptor subtype involved. In general, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline reduces the excitatory activity of the neurons that express AMPA and kainate receptors, which can lead to a decrease in synaptic plasticity, learning and memory, and epileptic activity. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been shown to have neuroprotective effects in various models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its relative stability and solubility, and its availability from commercial sources. However, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline also has some limitations, including its potential off-target effects on other glutamate receptor subtypes, its limited bioavailability and brain penetration, and its potential toxicity and side effects at high doses.
Orientations Futures
There are several future directions for research on 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and its related compounds. One direction is to develop more potent and selective antagonists of AMPA and kainate receptors, with improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the role of AMPA and kainate receptors in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. Finally, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and related compounds could be used as tools for the development of new therapies for these disorders, based on the modulation of glutamate receptor activity.
Méthodes De Synthèse
The synthesis of 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline involves several steps, including the condensation of 2,4-dimethoxypyrimidine with ethyl acetoacetate, followed by cyclization with methylamine and the subsequent reaction with 8-bromoquinoline. The final product is obtained through a series of purifications and crystallizations.
Applications De Recherche Scientifique
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been extensively used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been used to investigate the pharmacology of AMPA and kainate receptors, including their structure, function, and allosteric modulation.
Propriétés
IUPAC Name |
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-6-7-11(12-5-4-8-17-14(10)12)13-9-18-16(21-3)19-15(13)20-2/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIRDTREIDENLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=CN=C(N=C3OC)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)


![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)